molecular formula C10H9NO B12585744 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine CAS No. 610769-81-8

1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine

Cat. No.: B12585744
CAS No.: 610769-81-8
M. Wt: 159.18 g/mol
InChI Key: WKEVDPDZFMHMHY-UHFFFAOYSA-N
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Description

1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine is a heterocyclic compound that features a fused ring system combining cyclopentane, pyrrole, and oxazine rings.

Preparation Methods

The synthesis of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be achieved through several routes. One notable method involves the diastereoselective synthesis via C-H functionalization. This approach uses a metal-free, benzoic acid-catalyzed reaction of tetrahydroisoquinoline or trypoline with aldehydes under mild conditions . The reaction conditions are typically mild, and the process can be carried out in a one-pot protocol, making it efficient for laboratory synthesis .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.

Chemical Reactions Analysis

1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

610769-81-8

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

11-oxa-8-azatricyclo[6.4.0.01,5]dodeca-2,4,6,9-tetraene

InChI

InChI=1S/C10H9NO/c1-2-9-3-5-11-6-7-12-8-10(9,11)4-1/h1-7H,8H2

InChI Key

WKEVDPDZFMHMHY-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC=C2C=CN3C=CO1

Origin of Product

United States

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